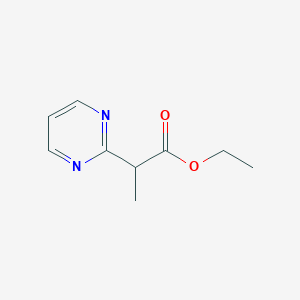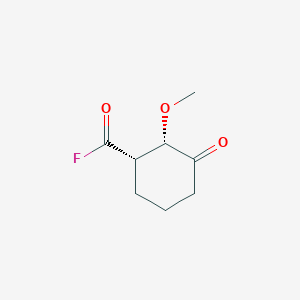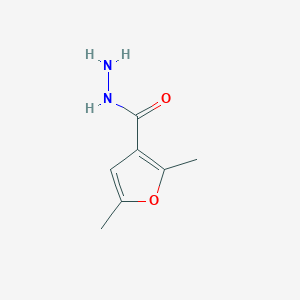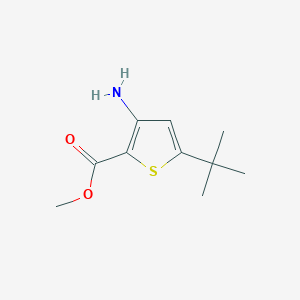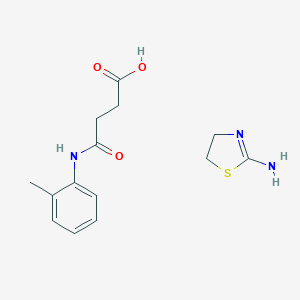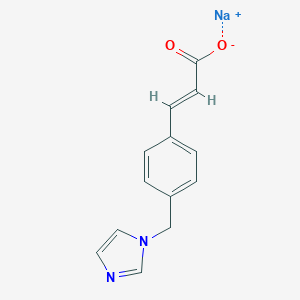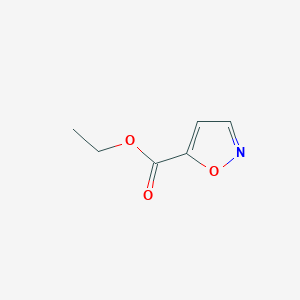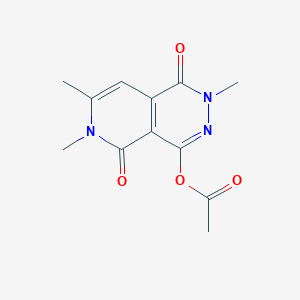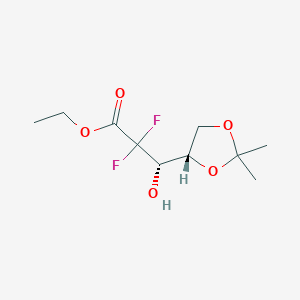![molecular formula C8H9FN2O3 B071326 [(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde CAS No. 183232-33-9](/img/structure/B71326.png)
[(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of [(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde is not fully understood, but it is believed to be related to its ability to generate ROS. ROS are highly reactive molecules that can cause damage to cells and tissues, but they also play a role in various physiological processes, such as cell signaling and immune response.
Effets Biochimiques Et Physiologiques
Studies have shown that [(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde can induce oxidative stress in cells, leading to cell death. It has also been shown to have anti-tumor activity in vitro and in vivo, possibly due to its ability to induce apoptosis in cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
[(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde has several advantages for lab experiments, including its fluorescent properties, which make it useful for imaging studies. It is also relatively easy to synthesize, making it readily available for use in research. However, its potential toxicity and the need for careful handling and storage are limitations that must be considered.
Orientations Futures
Future research on [(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde could focus on its potential applications in cancer treatment and the development of new fluorescent probes for imaging studies. Studies could also investigate its potential as a therapeutic agent for other diseases that involve oxidative stress, such as neurodegenerative diseases and cardiovascular disease. Further research could also explore the biochemical and physiological effects of this compound in more detail, including its mechanisms of action and potential side effects.
Conclusion
[(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde is a pyrimidine derivative that has potential applications in scientific research. Its fluorescent properties and ability to induce oxidative stress make it useful for imaging studies and cancer research. However, more research is needed to fully understand its biochemical and physiological effects and potential applications in other diseases. Overall, [(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde has the potential to be a valuable tool in scientific research and could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
[(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde can be synthesized using various methods, including the reaction of 5-fluoro-2-pyrimidinol with ethyl chloroformate and triethylamine. Another method involves the reaction of 5-fluoro-2-pyrimidinol with acetic anhydride and pyridine, followed by the reaction with paraformaldehyde. The yield and purity of the compound depend on the method used for synthesis.
Applications De Recherche Scientifique
[(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde has been used in scientific research for various applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It has also been used as a precursor for the synthesis of other compounds, such as [(4-ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetic acid, which has potential applications in the treatment of cancer.
Propriétés
Numéro CAS |
183232-33-9 |
|---|---|
Nom du produit |
[(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde |
Formule moléculaire |
C8H9FN2O3 |
Poids moléculaire |
200.17 g/mol |
Nom IUPAC |
2-(4-ethoxy-5-fluoropyrimidin-2-yl)oxyacetaldehyde |
InChI |
InChI=1S/C8H9FN2O3/c1-2-13-7-6(9)5-10-8(11-7)14-4-3-12/h3,5H,2,4H2,1H3 |
Clé InChI |
NLFRDKMWZHMSFP-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC=C1F)OCC=O |
SMILES canonique |
CCOC1=NC(=NC=C1F)OCC=O |
Synonymes |
Acetaldehyde, [(4-ethoxy-5-fluoro-2-pyrimidinyl)oxy]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



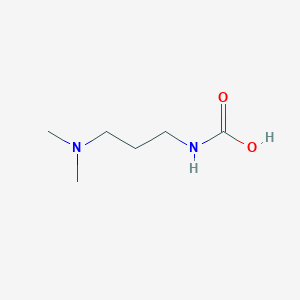
![N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine](/img/structure/B71246.png)

